molecular formula C17H31NS3 B1662082 2-Cyanopropan-2-yl dodecyl carbonotrithioate CAS No. 870196-83-1

2-Cyanopropan-2-yl dodecyl carbonotrithioate

Cat. No.: B1662082
CAS No.: 870196-83-1
M. Wt: 345.6
InChI Key: QSVOWVXHKOQYIP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Cyanopropan-2-yl dodecyl carbonotrithioate, also known as S-(2-Cyanoprop-2-yl)-S-dodecyltrithiocarbonate, is the process of polymerization . It acts as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent , which is a type of chain transfer agent that can control the polymerization process .

Mode of Action

As a RAFT agent, this compound interacts with the growing polymer chains during the polymerization process . It facilitates the controlled radical polymerization by reversibly adding and breaking the polymer chains . This results in polymers with well-defined structures and potentially lower polydispersity .

Biochemical Pathways

The compound affects the polymerization pathway . It is especially suited for the polymerization of methacrylate, methacrylamide, and styrene monomers . The RAFT process allows for the formation of polymers with complex architectures, such as block, graft, star, and comb-like structures .

Result of Action

The result of the action of this compound is the formation of well-controlled polymers . These polymers can have a variety of structures and properties, depending on the specific monomers used and the conditions of the polymerization process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and avoid light, moisture, and heat . These conditions can affect the stability of the compound and its effectiveness as a RAFT agent .

Properties

IUPAC Name

2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NS3/c1-4-5-6-7-8-9-10-11-12-13-14-20-16(19)21-17(2,3)15-18/h4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVOWVXHKOQYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746391
Record name 2-Cyanopropan-2-yl dodecyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870196-83-1
Record name 2-Cyano-2-propyl dodecyl trithiocarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870196-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanopropan-2-yl dodecyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Cyanoprop-2-yl)-S-dodecyltrithiocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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